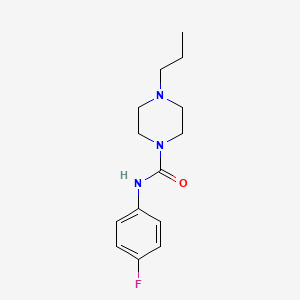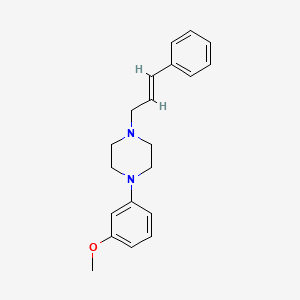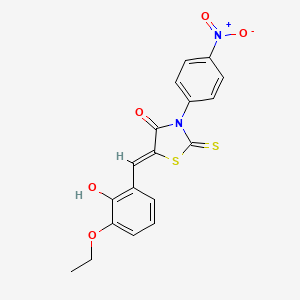
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide, also known as 4-FPP or pFPP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that is commonly used in scientific research for its unique properties. 4-FPP has been found to have a wide range of applications, including as a pharmacological tool, a probe for receptor binding studies, and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the binding of the compound to the serotonin 5-HT1A receptor. This binding results in the activation of the receptor, which leads to the modulation of various signaling pathways in the brain. This modulation can result in changes in mood, anxiety, and stress levels.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the function of this receptor in the human body. However, one of the limitations of using this compound is its potential for off-target effects. This can lead to unwanted effects on other receptors and signaling pathways in the body.
未来方向
There are several future directions for the use of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide in scientific research. One potential direction is the development of new compounds based on the structure of this compound. These compounds could have improved binding properties and fewer off-target effects. Another direction is the use of this compound in the development of new drugs for the treatment of mood disorders such as anxiety and depression.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. It has been extensively used as a pharmacological tool to study the function of various receptors in the human body. This compound has a high affinity for the serotonin 5-HT1A receptor and has been found to have anxiolytic and antidepressant-like effects in animal models. While there are limitations to the use of this compound in lab experiments, it remains a useful tool for studying the function of various receptors and signaling pathways in the body.
合成方法
The synthesis of N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide involves the reaction of 4-fluoroaniline with 4-propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various methods such as recrystallization or column chromatography.
科学研究应用
N-(4-fluorophenyl)-4-propyl-1-piperazinecarboxamide has been extensively used in scientific research as a pharmacological tool to study the function of various receptors in the human body. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used as a probe for receptor binding studies, which involves the use of radiolabeled compounds to study the binding properties of receptors.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-2-7-17-8-10-18(11-9-17)14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJPTFAJBCXJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)

![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5404611.png)
![N-(2-methoxyethyl)-N-methyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5404618.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
